![molecular formula C18H14O2 B14129072 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone is an organic compound with the molecular formula C18H14O2 and a molecular weight of 262.308 g/mol This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to another phenyl ring through an ethynyl linkage
Métodos De Preparación
The synthesis of 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general procedure involves the coupling of 4-acetylphenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, iron), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its acetyl group can be modified to create derivatives with specific biological activities.
Medicine: The compound and its derivatives have potential applications in drug discovery and development. They can be screened for pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the acetyl and ethynyl groups, which can participate in various reaction mechanisms. For example, in electrophilic aromatic substitution reactions, the acetyl group acts as an electron-withdrawing group, directing incoming electrophiles to the meta position on the phenyl ring.
In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors. The acetyl group can form hydrogen bonds or participate in hydrophobic interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-[2-(4-Ethynylphenyl)ethynyl]phenyl]ethanone: This compound has a similar structure but with an ethynyl group instead of an acetyl group. The presence of the ethynyl group can alter the compound’s reactivity and properties.
1-[4-[2-(4-Acetylphenyl)ethyl]phenyl]ethanone: This compound has an ethyl linkage instead of an ethynyl linkage. The ethyl group can affect the compound’s steric and electronic properties, leading to different reactivity and applications.
1-[4-[2-(2-Thienyl)ethynyl]phenyl]ethanone: This compound contains a thienyl ring instead of a phenyl ring. The heteroaromatic thienyl ring can introduce different electronic effects and reactivity patterns.
Propiedades
Fórmula molecular |
C18H14O2 |
|---|---|
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-[4-[2-(4-acetylphenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C18H14O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,1-2H3 |
Clave InChI |
KIMMSYNNXRKRPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoic acid](/img/structure/B14128996.png)



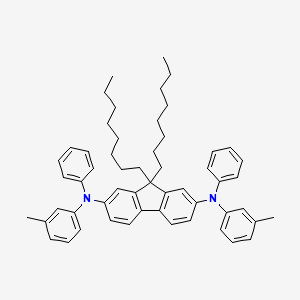
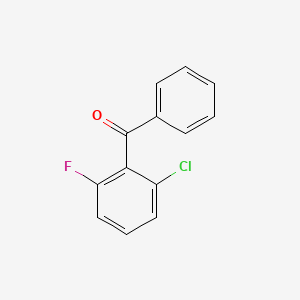
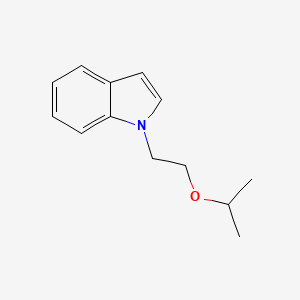
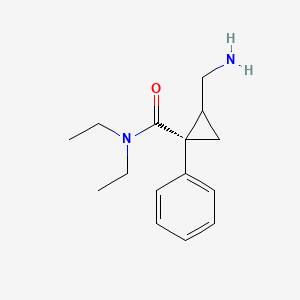


![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129076.png)
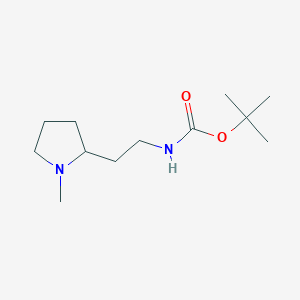
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
